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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)ethanol

Cat. No.: B085395

An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Methylphenoxy)ethanol, a
glycol ether with significant relevance in chemical synthesis and as a structural analog to
pharmacologically active compounds. Designed for the discerning scientific audience, this
document delves into its chemical identity, synthesis, physicochemical properties, and its
contextual importance in medicinal chemistry, particularly in relation to centrally acting muscle
relaxants.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all research and development.
2-(4-Methylphenoxy)ethanol is known by several synonyms, which can be a source of
ambiguity. Its unequivocal identification is established by its IUPAC name and CAS registry
number.

The systematic IUPAC name for this compound is 2-(4-methylphenoxy)ethanol[1][2][3]. This
name precisely describes an ethanol backbone where one of the hydrogens of the hydroxyl
group is substituted by a 4-methylphenoxy group.

For clarity and comprehensive database searching, its various identifiers are summarized
below.
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Identifier Value Source
IUPAC Name 2-(4-methylphenoxy)ethanol [1112][3]
CAS Number 15149-10-7 [11[21[3][4]
Molecular Formula CoH1202 [1112][4]1[5]
Molecular Weight 152.19 g/mol [1112114115]

Common Synonyms

2-(p-Tolyloxy)ethanol, Ethylene
glycol mono-p-tolyl ether, p-
Cresoxyethanol, p-
Methylphenyloxyethanol,
Ethanol, 2-(4-methylphenoxy)-,
B-Hydroxyethyl p-methylphenyl
ether

[11(2][41[5]

InChl=1S/C9H1202/c1-8-2-4-

InChl 9(5-3-8)11-7-6-10/h2-5,10H,6-  [1][2][3]
7H2,1H3
SMILES CC1=CC=C(C=C1)0OCCO [1][5]

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in both chemical

reactions and biological systems, influencing everything from solubility and stability to

absorption and distribution.

Property Value Source
Melting Point 39.43 °C [5]
Boiling Point 261.19 °C (Predicted) [5]

Water Solubility

9,407 mg/L at 25 °C

[5]

log Kow (Octanol-Water

Partition Coefficient)

1.65

[5]
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The moderate log Kow value of 1.65 suggests a balance between hydrophilicity and
lipophilicity[5]. This is a critical parameter in drug development, as it implies the potential for the
molecule to cross biological membranes while retaining sufficient aqueous solubility for
transport.

Synthesis and Manufacturing

The synthesis of 2-(4-Methylphenoxy)ethanol is most commonly achieved via a nucleophilic
ring-opening of an epoxide or substitution on a halo-alcohol, a variant of the Williamson ether
synthesis. The underlying principle involves the generation of a phenoxide from p-cresol, which
then acts as a nucleophile.

Causality in Experimental Design: The choice of an alkaline catalyst (e.g., Sodium Hydroxide)
is critical for deprotonating the phenolic hydroxyl group of p-cresol. The resulting p-cresolate
anion is a potent nucleophile, necessary for efficiently attacking the electrophilic carbon of
ethylene oxide or displacing the halide from a 2-haloethanol. The use of a phase-transfer
catalyst can be beneficial in biphasic systems to facilitate the reaction between the aqueous
phenoxide and the organic electrophile.

Detailed Experimental Protocol: Synthesis via Epoxide
Ring-Opening

This protocol describes a robust method for the synthesis of 2-(4-Methylphenoxy)ethanol. It is
a self-validating system where reaction progress can be monitored by Thin Layer
Chromatography (TLC) and the final product identity confirmed by standard analytical
techniques.

Reagents and Materials:
e p-Cresol (1.0 eq)
e Sodium Hydroxide (NaOH) (1.5 eq)

o Ethylene Oxide (solution in THF or bubbled gas) (1.2 eq) or (S)-(-)-propylene oxide for a
related synthesis|[6]

e Toluene
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Deionized Water
Anhydrous Magnesium Sulfate (MgSOa)
Hydrochloric Acid (HCI), 1M solution

Saturated Sodium Chloride solution (Brine)

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,
reflux condenser, and dropping funnel, dissolve p-cresol (1.0 eq) in toluene.

Phenoxide Formation: Add an aqueous solution of sodium hydroxide (1.5 eq) to the flask.
Stir the biphasic mixture vigorously for 30 minutes at room temperature to form the sodium
p-cresolate.

Ethoxylation: Cool the mixture in an ice bath. Slowly add ethylene oxide (1.2 eq) via the
dropping funnel. Caution: Ethylene oxide is a toxic and flammable gas; this step must be
performed in a well-ventilated fume hood.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and
then heat to 50-60°C. Monitor the reaction by TLC until the starting p-cresol spot has been
consumed (typically 4-12 hours).

Workup: Cool the reaction mixture to room temperature. Add deionized water and transfer
the mixture to a separatory funnel.

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCI to
remove excess NaOH, then with deionized water, and finally with brine.

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSOQOa. Filter off
the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to yield the crude product.

Purification: The crude 2-(4-Methylphenoxy)ethanol can be purified by vacuum distillation
or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the
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final product.

Synthesis Workflow Diagram

Reactants & Setup
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Caption: Workflow for the synthesis of 2-(4-Methylphenoxy)ethanol.

Relevance in a Pharmacological Context

While 2-(4-Methylphenoxy)ethanol is used as a fragrance ingredient, its primary interest to
drug development professionals stems from its structural relationship to Mephenesin[1][5][7].

Structural Analogy to Mephenesin: Mephenesin, or 3-(2-methylphenoxy)propane-1,2-diol, is a
well-known centrally acting muscle relaxant[8][9]. 2-(4-Methylphenoxy)ethanol can be
considered a simplified analog of Mephenesin. The key structural modifications are:

 Isomeric Shift: The methyl group on the phenyl ring is moved from the ortho (2-position) to
the para (4-position).

o Side Chain Simplification: The propane-1,2-diol side chain is replaced with a simpler ethanol
side chain.

Rationale for Study: Mephenesin, despite its efficacy, has significant drawbacks, including a
short duration of action and a low therapeutic index, with respiratory depression being a major
concern[8]. These limitations have driven research into structurally related compounds to
identify molecules with an improved pharmacological profile[7]. By synthesizing and evaluating
analogs like 2-(4-Methylphenoxy)ethanol, researchers can systematically probe the structure-
activity relationship (SAR). This allows for an understanding of how changes in steric and
electronic properties (ortho vs. para-methyl) and the nature of the hydrophilic side chain affect
potency, duration of action, and safety.

Mephenesin is thought to act, in part, as an NMDA receptor antagonist[8][10]. The study of its
analogs helps to delineate the precise pharmacophore required for this activity and for its
muscle relaxant effects.

Hypothetical Synaptic Mechanism of Action
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Caption: Potential mechanism of Mephenesin and the role of its analogs.

Analytical Characterization

Confirmation of the identity and purity of synthesized 2-(4-Methylphenoxy)ethanol is
essential. Standard analytical methods include:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR to confirm the chemical
structure and connectivity.

« Infrared (IR) Spectroscopy: To identify functional groups, particularly the O-H stretch of the
alcohol and C-O stretches of the ether. IR spectra for this compound are publicly available[1]

[2][3].
e Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern[2][3].

e High-Performance Liquid Chromatography (HPLC): To determine purity.

Safety and Handling

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b085395?utm_src=pdf-body-img
https://www.benchchem.com/product/b085395?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/84804
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5%2C10H%2C6-7H2%2C1H3
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5%2C10H%2C6-7H2%2C1H3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratery

Check Availability & Pricing

According to aggregated GHS data, 2-(4-Methylphenoxy)ethanol is classified as harmful if
swallowed (Acute Toxicity 4, oral)[1]. It is also listed as an irritant. Standard laboratory safety
protocols should be followed when handling this compound, including the use of personal

protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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